molecular formula C6H10O3 B2521982 6,8-Dioxabicyclo[3.2.1]octan-4-ol CAS No. 375348-81-5; 39682-49-0

6,8-Dioxabicyclo[3.2.1]octan-4-ol

Cat. No.: B2521982
CAS No.: 375348-81-5; 39682-49-0
M. Wt: 130.143
InChI Key: IJPZEVCAPJUVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dioxabicyclo[321]octan-4-ol is a bicyclic organic compound characterized by a unique ring structure containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dioxabicyclo[3.2.1]octan-4-ol typically involves the rearrangement of precursor compounds. One common method involves the use of thionyl chloride (SOCl₂) in the presence of pyridine. This reaction promotes the migration of an oxygen atom from the C5 to the C4 position, resulting in the formation of the desired bicyclic ring system . Another method employs Appel conditions, which utilize triphenylphosphine and carbon tetrachloride to achieve a similar rearrangement .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the acid-catalyzed pyrolysis of cellulose-containing materials. This process selectively produces levoglucosenone, which can be further reduced to yield the target compound .

Chemical Reactions Analysis

Types of Reactions

6,8-Dioxabicyclo[3.2.1]octan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6,8-Dioxabicyclo[3.2.1]octan-4-ol involves its ability to undergo skeletal rearrangements and bond-cleavage reactions. These processes are facilitated by the presence of the bicyclic ring system and the hydroxyl group at the C4 position. The compound can form reactive intermediates, such as chlorosulfites and alkoxytriphenylphosphonium species, which participate in various chemical transformations .

Comparison with Similar Compounds

Properties

IUPAC Name

6,8-dioxabicyclo[3.2.1]octan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-2-1-4-3-8-6(5)9-4/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPZEVCAPJUVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2OCC1O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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